9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one
CAS No.: 88110-86-5
Cat. No.: VC2901238
Molecular Formula: C49H45N5O6
Molecular Weight: 799.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 88110-86-5 |
|---|---|
| Molecular Formula | C49H45N5O6 |
| Molecular Weight | 799.9 g/mol |
| IUPAC Name | 9-[[1-hydroxy-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-2-yl]oxymethyl]-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-purin-6-one |
| Standard InChI | InChI=1S/C49H45N5O6/c1-57-41-27-23-37(24-28-41)48(35-15-7-3-8-16-35,36-17-9-4-10-18-36)53-47-51-45-44(46(56)52-47)50-33-54(45)34-59-43(31-55)32-60-49(38-19-11-5-12-20-38,39-21-13-6-14-22-39)40-25-29-42(58-2)30-26-40/h3-30,33,43,55H,31-32,34H2,1-2H3,(H2,51,52,53,56) |
| Standard InChI Key | HUBQSCAIYJNLHI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
Introduction
Chemical Identity and Structural Characteristics
9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one belongs to the purine derivative class of compounds. It features a purine core structure with elaborate substituents at positions 2 and 9. The compound contains two (4-methoxyphenyl)diphenylmethyl groups, one attached to the amino group at position 2 of the purine ring and another linked through an ether bond to a propane-2-yl moiety at position 9.
Identification Parameters
The compound can be identified through several standard chemical identifiers as shown in Table 1.
Table 1. Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Registry Number | 88110-86-5 |
| Molecular Formula | C₄₉H₄₅N₅O₆ |
| Molecular Weight | 799.9 g/mol |
| IUPAC Name | 9-[[1-hydroxy-3-[(4-methoxyphenyl)-diphenylmethoxy]propan-2-yl]oxymethyl]-2-[[(4-methoxyphenyl)-diphenylmethyl]amino]-1H-purin-6-one |
| Standard InChI | InChI=1S/C49H45N5O6/c1-57-41-27-23-37(24-28-41)48(35-15-7-3-8-16-35,36-17-9-4-10-18-36)53-47-51-45-44(46(56)52-47)50-33-54(45)34-59-43(31-55)32-60-49(38-19-11-5-12-20-38,39-21-13-6-14-22-39)40-25-29-42(58-2)30-26-40/h3-30,33,43,55H,31-32,34H2,1-2H3,(H2,51,52,53,56) |
| Standard InChIKey | HUBQSCAIYJNLHI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC5=C(C(=O)N4)N=CN5COC(CO)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC |
The compound is also known by alternative names including "1,9-Dihydro-9-[[2-hydroxy-1-[[(4-methoxyphenyl)diphenylmethoxy]methyl]ethoxy]methyl]-2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6H-purin-6-one."
Structural Features
The molecule consists of several key structural components:
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A purine core (1H-purin-6(9H)-one) serving as the central scaffold
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An amino group at position 2 of the purine ring substituted with a (4-methoxyphenyl)diphenylmethyl group
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A complex substituent at position 9 consisting of a hydroxypropan-2-yl group linked through an ether bond
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A second (4-methoxyphenyl)diphenylmethyl group connected through another ether linkage to the hydroxypropan-2-yl moiety
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Two methoxy groups attached to specific phenyl rings in the molecule
Physicochemical Properties
The compound possesses distinctive physicochemical properties that are important for understanding its behavior in various environments and its potential applications in research and pharmaceutical development.
Physical Properties
The physical properties of 9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one are summarized in Table 2.
Table 2. Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Color | White to off-white powder |
| Solubility | Limited water solubility; soluble in DMSO and organic solvents |
| Melting Point | Not precisely determined |
| Stability | Relatively stable under normal conditions; sensitive to light |
| Storage Conditions | Recommended storage in dark place, inert atmosphere, 2-8°C |
Chemical Reactivity
The compound's chemical reactivity is primarily determined by its functional groups:
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The hydroxyl group can participate in esterification, etherification, and oxidation reactions
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The purine core can undergo various nucleophilic substitution reactions
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The amino group can participate in acylation and alkylation reactions
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The methoxy groups can be cleaved under appropriate conditions
Synthesis and Preparation
Synthetic Routes
The synthesis of 9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One reported method involves:
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Initial reaction of 6H-purine with specific alkylating agents to introduce the propan-2-ol moiety
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Subsequent modifications to attach the diphenylmethoxy groups
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The process may include alkylation, substitution, and coupling reactions
The general synthesis pathway is complex and requires careful control of reaction conditions to achieve good yields and purity.
Purification Methods
Purification of the compound generally employs:
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Column chromatography using silica gel
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Recrystallization from appropriate solvents
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HPLC techniques for analytical-grade purity
Biological and Pharmaceutical Significance
Biological Activity
Purine derivatives are known for their roles in biological systems, particularly in nucleic acid structures and metabolic processes. The unique structure of this compound suggests potential activity in various biological pathways.
Purines and their derivatives are important components of many biological molecules, including:
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Nucleic acids (DNA and RNA)
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Adenosine triphosphate (ATP) and other energy-carrying molecules
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Signaling molecules and neurotransmitters
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Enzyme cofactors
Pharmaceutical Applications
The compound appears to have potential pharmaceutical applications, particularly as an intermediate in the synthesis of other bioactive molecules. One specific application is as an intermediate in the synthesis of Ganciclovir Triphosphate Triethylamine Salt.
Ganciclovir is an antiviral medication used to treat cytomegalovirus (CMV) infections, particularly in immunocompromised patients. The structural features of 9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one make it valuable in the synthesis pathway of such antiviral compounds.
Research Findings and Applications
Current Research Status
Current research on this compound is limited but focuses on:
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Its role as a synthetic intermediate in pharmaceutical chemistry
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Structure-activity relationship studies in purine derivative research
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Potential applications in nucleoside analog development
Comparative Analysis
Table 3 provides a comparative analysis of this compound with related purine derivatives.
Table 3. Comparative Analysis with Related Purine Derivatives
| Compound | Molecular Weight (g/mol) | Key Structural Differences | Main Applications |
|---|---|---|---|
| 9-(((1-Hydroxy-3-((4-methoxyphenyl)diphenylmethoxy)propan-2-yl)oxy)methyl)-2-(((4-methoxyphenyl)diphenylmethyl)amino)-1H-purin-6(9H)-one | 799.9 | Complex substituents at positions 2 and 9 | Synthetic intermediate for antiviral compounds |
| 2-Amino-9-(((1,3-dihydroxypropan-2-yl)oxy)methyl)-1H-purin-6(9H)-one | 255.23 | Simpler structure; unsubstituted amino group | Pharmaceutical research |
| 1-{9-isopropyl-6-[(4-methoxyphenyl)amino]-9H-purin-2-yl}-3-methylpent-1-yn-3-ol | 379.5 | Alkynyl group; different substitution pattern | Biological studies |
Analytical Methods
Identification and Characterization Techniques
Several analytical techniques are employed for the identification and characterization of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C)
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Mass Spectrometry (MS)
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Infrared (IR) spectroscopy
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X-ray crystallography for structural confirmation
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High-Performance Liquid Chromatography (HPLC) for purity assessment
Spectral Data
While comprehensive spectral data for this specific compound is limited in the available literature, typical spectral features would include:
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¹H NMR signals for aromatic protons from multiple phenyl rings
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Characteristic purine proton signals
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Methoxy proton signals
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Hydroxyl and amino proton signals
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Mass spectrum with a molecular ion peak at approximately m/z 800
Future Research Directions
Challenges and Opportunities
Challenges in working with this compound include:
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Complex multi-step synthesis with potential yield and purity issues
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Limited water solubility affecting formulation strategies
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Structural complexity requiring advanced analytical techniques for characterization
Opportunities include:
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Optimization of synthetic routes to improve accessibility
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Exploration of structure modifications to enhance desired properties
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Development of novel applications based on its unique structural features
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